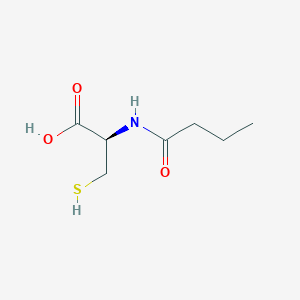
N-Butanoyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butanoyl-L-cysteine is an N-acyl-L-α-amino acid resulting from the formal condensation of the carboxy group of 4-(indol-3-yl)butanoic acid with the amino group of L-cysteine . This compound is known for its unique structure, which includes an indole ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoyl-L-cysteine typically involves the condensation of 4-(indol-3-yl)butanoic acid with L-cysteine. This reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Butanoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Free thiol groups.
Substitution: Substituted amino derivatives.
Scientific Research Applications
N-Butanoyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Butanoyl-L-cysteine involves its interaction with various molecular targets and pathways. The compound’s thiol group can participate in redox reactions, influencing cellular redox status and signaling pathways. Additionally, the indole ring structure allows it to interact with specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Formyl-L-cysteine: Another N-acyl derivative with distinct biological activities.
Uniqueness
N-Butanoyl-L-cysteine is unique due to its indole ring structure, which imparts specific chemical and biological properties. This structural feature differentiates it from other N-acyl derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
62309-95-9 |
|---|---|
Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(2R)-2-(butanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-2-3-6(9)8-5(4-12)7(10)11/h5,12H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChI Key |
JLGDXLJLBLWEPD-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















